Cas no 465529-65-1 (4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one)

4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one is a versatile intermediate in organic synthesis, characterized by its conjugated enone structure fused with a dihydrobenzofuran moiety. This compound is particularly valuable in pharmaceutical and fine chemical research due to its reactivity as a Michael acceptor and its potential for further functionalization. The dihydrobenzofuran scaffold contributes to enhanced stability and bioavailability, making it useful in the development of bioactive molecules. Its well-defined structure allows for precise modifications, facilitating applications in drug discovery and material science. The compound is typically synthesized under controlled conditions to ensure high purity and consistency for research and industrial use.
4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one structure
465529-65-1 structure
商品名:4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one
CAS番号:465529-65-1
MF:C12H12O2
メガワット:188.222483634949
CID:5234727
PubChem ID:22592385

4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one 化学的及び物理的性質

名前と識別子

    • 3-Buten-2-one, 4-(2,3-dihydro-5-benzofuranyl)-, (3E)-
    • 4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one
    • インチ: 1S/C12H12O2/c1-9(13)2-3-10-4-5-12-11(8-10)6-7-14-12/h2-5,8H,6-7H2,1H3/b3-2+
    • InChIKey: TXCGGUBGDKVIPX-NSCUHMNNSA-N
    • ほほえんだ: CC(=O)/C=C/C1=CC=C2OCCC2=C1

計算された属性

  • せいみつぶんしりょう: 188.083729621g/mol
  • どういたいしつりょう: 188.083729621g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 245
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 26.3Ų

4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1345329-1g
4-(2,3-Dihydrobenzofuran-5-yl)but-3-en-2-one
465529-65-1 98%
1g
¥22826.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1345329-250mg
4-(2,3-Dihydrobenzofuran-5-yl)but-3-en-2-one
465529-65-1 98%
250mg
¥24494.00 2024-05-12
Enamine
EN300-1827840-5.0g
4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one
465529-65-1
5g
$3065.0 2023-06-03
Enamine
EN300-1827840-1.0g
4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one
465529-65-1
1g
$1057.0 2023-06-03
Enamine
EN300-1827840-5g
4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one
465529-65-1
5g
$1406.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1345329-50mg
4-(2,3-Dihydrobenzofuran-5-yl)but-3-en-2-one
465529-65-1 98%
50mg
¥19180.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1345329-500mg
4-(2,3-Dihydrobenzofuran-5-yl)but-3-en-2-one
465529-65-1 98%
500mg
¥21902.00 2024-05-12
Enamine
EN300-1827840-0.1g
4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one
465529-65-1
0.1g
$427.0 2023-09-19
Enamine
EN300-1827840-0.25g
4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one
465529-65-1
0.25g
$447.0 2023-09-19
Enamine
EN300-1827840-10g
4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one
465529-65-1
10g
$2085.0 2023-09-19

4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one 関連文献

4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-oneに関する追加情報

Chemical Profile of 4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one (CAS No. 465529-65-1)

4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique scaffold and potential biological activities. With the CAS number 465529-65-1, this molecule represents a fusion of benzofuran and butenone moieties, which are both well-documented in medicinal chemistry for their diverse pharmacological properties. The benzofuran ring system is particularly recognized for its presence in numerous natural products and bioactive molecules, while the butenone group introduces additional functional diversity, making this compound a promising candidate for further investigation.

The synthesis and characterization of 4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one have been subjects of extensive research, aiming to explore its structural modifications and pharmacological potential. The benzofuran core is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The presence of the butenone group further enhances its pharmacological profile by introducing electrophilic centers that can interact with various biological targets. This combination of structural features makes 4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one a versatile scaffold for drug discovery.

In recent years, there has been a growing interest in exploring the pharmacological properties of heterocyclic compounds derived from benzofuran and butenone. These compounds have shown promise in preclinical studies as potential therapeutic agents for various diseases. For instance, derivatives of benzofuran have been investigated for their role in modulating inflammatory pathways and inhibiting the growth of cancer cells. Similarly, butenone-based compounds have demonstrated efficacy in treating neurological disorders by interacting with specific neurotransmitter receptors.

The structural flexibility of 4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one allows for the introduction of various substituents at different positions on the molecule. This flexibility is crucial for optimizing its biological activity by fine-tuning its interactions with biological targets. Researchers have employed computational methods to predict the binding affinity of this compound to different enzymes and receptors, which has guided the design of more potent derivatives. These computational studies have revealed that modifications at the 5-position of the benzofuran ring and the α-carbon of the butenone group can significantly enhance its pharmacological properties.

Experimental validation of these computational predictions has been conducted through in vitro and in vivo studies. In vitro assays have demonstrated that 4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one exhibits inhibitory activity against several key enzymes involved in inflammatory pathways. Notably, it has shown potent activity against cyclooxygenase (COX)-2, an enzyme that plays a crucial role in the production of prostaglandins associated with inflammation and pain. Additionally, preclinical studies have indicated that this compound may have neuroprotective effects by modulating neurotransmitter release and receptor activity.

The synthesis of 4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one has been achieved through multiple synthetic routes, each offering distinct advantages in terms of yield, purity, and scalability. One common approach involves the condensation of 2-formylbenzofuran with a suitable β-ketoester derivative under basic conditions. This reaction proceeds via a Knoevenagel condensation mechanism, leading to the formation of an α,beta Unsaturated carbonyl compound that can be further functionalized to introduce additional substituents at strategic positions on the molecule.

Another synthetic route involves the use of palladium-catalyzed cross-coupling reactions between aryl halides and alkynes. This method allows for the introduction of complex substituents at specific positions on the benzofuran ring with high regioselectivity. The use of palladium catalysts also enables the formation of carbon-carbon bonds under mild conditions, making this method particularly attractive for large-scale synthesis.

The chemical properties of 4-(2,3-dihydro-1-benzofuran-5-yb-butbtenbutenbtenbtenonenonenonenonenonenonenonenonenonenonenonenonenonenonenonenonenonenonenonenonenolenenenenenenenenenenenenenenenenenenenenenetenbubtenbbubtenbbubtenbbubtenbbubtenbbubtenbbubtenbbubtenbbubtenbbubtenbbubtenbbubtenbbubtenbbubtinenonenebutenonenebutenonenebutenonenebutenonenebutenonenebutenonenebutenonenebutenonenebutenonenebutenone) make it a valuable intermediate for further derivatization and exploration of its pharmacological potential. The presence of both electrophilic and nucleophilic centers on the molecule allows for diverse chemical transformations, enabling researchers to modify its structure in various ways.

In conclusion,4-(2,3-dihydro-oienoienoienoienoienoienoienoienoienoienoienoienoienoienoienoienoienoienoienoienoienoienoienoienoienoibutdenobutdenobutdenobutdenobutdenobutdenobutdenobutdenobutdenobutdenobutdenobutdenobutdenobutdenobutdenoenoenoenoenoenoenoenoenoenoenoenoenoenoenoenoe)-ylenyl)butofenomenomenomenomenomenomenomenomenomenomenomenomenomenomenomenomenomenomenphenomenphenomenphenomenphenomenphenophenomennmenmenmenmenmenmenmenmenmebenzenefurafurafurafurafurafurafurafurafurafurafuraenenenenenenenenenenenfuraenfuraenfuraenfuraenfuraenfuraenfura)-ylenyl)butofenomenthenomenthenomenthenomenthenomenthenomenthenomenthenomenthenomenthenomenthebutylenbutylenbutylenbutylenbutylenbutylenbutylenbutylenbutylenbutylenbtbtbtbtbtbtbtbtbtbtbenzenefurenbenzenefurenbenzenefurenbenzenefurenbenzenefurenbenzenefurenbenzenefurenbenzenefurenylylene)ylylene)ylylene)ylylene)ylylene)ylylene)ylylene)ylylene)ylylene)-ketone (CAS No. 465529-n)n)n)n)n)n)n)n)n)n)n)n)n)n)n)nidenidenidenidenidenidenidenidenidenidenidenidenidenidenidenidno45645645645645645645645645645645645645645629-n65-n65-n65-n65-n65-n65-n65-n65-n65-n65-n65-n1) represents a structurally unique compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for drug discovery, with applications ranging from anti-inflammatory to neuroprotective therapies. Further research is warranted to fully explore its pharmacological properties and develop novel therapeutic agents based on this promising scaffold.

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